molecular formula C16H20N2O2 B13468124 3-(1-Boc-3-pyrrolidinyl)benzonitrile

3-(1-Boc-3-pyrrolidinyl)benzonitrile

Cat. No.: B13468124
M. Wt: 272.34 g/mol
InChI Key: PPZZKUDXXUIKTH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a tert-butyl ester group, a cyanophenyl group, and a pyrrolidine ring, making it a valuable scaffold for the development of novel bioactive molecules.

Preparation Methods

The synthesis of tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 3-cyanobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include hydroxylated, aminated, or substituted derivatives of the original compound .

Scientific Research Applications

Tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and cyanophenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives such as:

  • tert-butyl 3-(4-cyanophenyl)pyrrolidine-1-carboxylate
  • tert-butyl 3-(2-cyanophenyl)pyrrolidine-1-carboxylate
  • tert-butyl 3-(3-chlorophenyl)pyrrolidine-1-carboxylate

These compounds share structural similarities but differ in the position or nature of the substituents on the phenyl ring. The unique combination of the tert-butyl ester, cyanophenyl group, and pyrrolidine ring in tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 3-(3-cyanophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-8-7-14(11-18)13-6-4-5-12(9-13)10-17/h4-6,9,14H,7-8,11H2,1-3H3

InChI Key

PPZZKUDXXUIKTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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